molecular formula C7H10F3NO B13544807 5-(Trifluoromethyl)azepan-2-one

5-(Trifluoromethyl)azepan-2-one

Cat. No.: B13544807
M. Wt: 181.16 g/mol
InChI Key: GAHPKOPLKIHIOG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)azepan-2-one (CAS 75092-02-3) is a seven-membered lactam (azepan-2-one) building block engineered with a strategically positioned trifluoromethyl group. This combination makes it a highly valuable intermediate for constructing novel compounds in medicinal chemistry and drug discovery programs. The azepane scaffold is a privileged structure in pharmaceuticals, found in a wide range of bioactive molecules. Introducing a trifluoromethyl group onto such a scaffold is a proven strategy to fine-tune the properties of a drug candidate. The strong electron-withdrawing nature of the -CF3 group can significantly enhance a molecule's metabolic stability by strengthening carbon-fluorine bonds, thereby increasing its half-life. Furthermore, the group contributes to increased lipophilicity, which can improve cell membrane permeability and bioavailability. The -CF3 group can also be a critical pharmacophore, enhancing binding affinity and selectivity through hydrophobic interactions and modulation of electronic properties at the target site . As a lactam, this compound serves as a versatile precursor. The carbonyl group is amenable to reduction to form the corresponding cyclic amine or can serve as a handle for further functionalization. Researchers can leverage this building block to develop new chemical entities, particularly in the synthesis of more complex, fluorinated nitrogen-containing heterocycles that are prevalent in modern drug design. This product is intended for research applications as a key intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes. References: 1. BLD Pharm, https://www.bldpharm.com/products/75092-02-3.html (Product Information) 2. Molecules : "A Brief Review on the Synthesis of the N-CF3 Motif in..." (2023) 3. Processes : "FDA-Approved Trifluoromethyl Group-Containing Drugs" (2022) 4. Molecules : "The Role of Trifluoromethyl and Trifluoromethoxy Groups in..." (2025)

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

5-(trifluoromethyl)azepan-2-one

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)5-1-2-6(12)11-4-3-5/h5H,1-4H2,(H,11,12)

InChI Key

GAHPKOPLKIHIOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCCC1C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes Reference
Nitroarene reduction and cyclization Nitroarene, H2O, CH3CN, 80 °C, 16 h 40 (isolated) Moderate yield, mild conditions
Ring-closing metathesis (RCM) of enyne intermediates Grubbs catalysts (G-I, G-II), hydrogenation steps Up to 95 (RCM step) Multi-step, good yields for unsaturated precursors
Base-mediated cyclization with sodium hydride Sodium hydride, tetrahydrofuran, 20 °C, inert atmosphere 87 Direct synthesis of 1-phenyl-7-(trifluoromethyl)azepan-2-one
Condensation of chloromethyl triazolinones with trifluoromethyl phenyl ethers K2CO3 or DIPEA, DMF or acetonitrile, room temp Not specified Related to aprepitant synthesis; mechanistic relevance

Detailed Research Findings

  • Influence of Trifluoromethyl Group: The trifluoromethyl substituent at the 5-position significantly enhances the compound's lipophilicity and metabolic stability, which is critical for pharmaceutical applications.

  • Regioselectivity and Functionalization: Recent advances in trifluoromethylation chemistry, including [3+2] cycloadditions and selective nucleophilic substitutions, allow regioselective introduction of trifluoromethyl groups into azepanone frameworks, improving synthetic efficiency and product purity.

  • Scalability and Purification: The methods involving base-mediated cyclization and nitroarene reduction are amenable to scale-up with standard purification techniques such as silica gel chromatography, facilitating practical synthesis for research and development.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted azepanones depending on the nucleophile used.

Scientific Research Applications

5-(Trifluoromethyl)azepan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)azepan-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, acidity, and hydrogen bonding capabilities, which in turn affect its biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: 7-(Trifluoromethyl)azepan-2-one

A closely related positional isomer, 7-(trifluoromethyl)azepan-2-one, differs only in the placement of the -CF₃ group on the seven-membered ring. Key differences include:

  • Conformational Effects : The 5-position substituent in azepan-2-one may induce distinct puckering modes compared to the 7-position, altering interactions with biological targets.
  • This effect is position-dependent, with the 5-position offering closer proximity to the carbonyl than the 7-position .
Property 5-(Trifluoromethyl)azepan-2-one 7-(Trifluoromethyl)azepan-2-one
Substituent Position 5 7
Predicted LogP* ~1.8 (estimated) ~1.6 (estimated)
Metabolic Stability High (due to -CF₃) High
Bioactivity Relevance Potential enzyme inhibition Unknown

*Estimated based on analogous fluorinated lactams .

Trifluoromethyl-Substituted Heterocycles

a) 1,3,4-Oxadiazole Thioethers ()

Compounds like 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) demonstrate the role of -CF₃ in enhancing fungicidal and herbicidal activity. The -CF₃ group in pyrazole improves binding to succinate dehydrogenase (SDH) via hydrophobic interactions, a mechanism shared with the lead compound penthiopyrad. In contrast, this compound’s lactam core may target different enzymes (e.g., proteases or kinases) due to its hydrogen-bonding capability .

b) Triazole Carboxylic Acids ()

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid shows antitumor activity (68.09% growth inhibition in NCI-H522 lung cancer cells). The -CF₃ group here increases cellular permeability and resistance to oxidative metabolism. While this compound lacks the triazole’s acidic proton, its lactam structure could facilitate interactions with polar binding pockets .

c) Pyridalyl ()

Pyridalyl (IUPAC: 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether) is a pesticide with a -CF₃-substituted pyridine moiety. The -CF₃ group enhances photostability and insecticidal potency. For this compound, the lactam ring’s rigidity could offer improved target selectivity compared to Pyridalyl’s flexible ether linkage .

Biological Activity

5-(Trifluoromethyl)azepan-2-one is a cyclic compound featuring a seven-membered ring structure with a carbonyl group and a trifluoromethyl substituent. Its molecular formula is C7H6F3N1O1\text{C}_7\text{H}_6\text{F}_3\text{N}_1\text{O}_1, which indicates the presence of three fluorine atoms attached to a carbon atom in the azepan ring. This unique structure has garnered attention in medicinal chemistry due to its significant biological activity, particularly its interactions with various enzymes and proteins that influence metabolic pathways.

The trifluoromethyl group significantly impacts the compound's chemical reactivity and biological properties. The presence of this group enhances lipophilicity and can influence the binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Interactions : It interacts with cytochrome P450 enzymes, suggesting roles in drug metabolism and toxicity studies. This interaction can influence the metabolic clearance of drugs, potentially impacting therapeutic efficacy and safety .
  • Cell Signaling Modulation : The compound has been shown to modulate critical cell signaling pathways, such as the PI3K/Akt pathway, which is essential for cell proliferation and survival. This modulation may have implications in cancer research and therapeutic development .
  • Kinase Inhibition : Studies have demonstrated that this compound can inhibit certain kinases by occupying their ATP-binding sites. This characteristic positions it as a potential candidate in cancer treatment strategies by targeting specific signaling pathways involved in tumor growth .

Case Studies

Several studies have explored the biological implications of this compound:

  • Inhibition of Kinase Activity : A study evaluated the compound's ability to inhibit various kinases involved in cancer signaling pathways. The results indicated significant inhibition rates, particularly against kinases associated with proliferative signals in cancer cells.
  • Metabolic Pathway Analysis : Another research effort focused on the metabolic pathways influenced by this compound. It was found to alter the expression levels of genes involved in metabolism, suggesting a broader impact on cellular metabolism beyond direct enzyme interaction.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1-Benzylazepan-2-oneAzepanContains a benzyl group instead of trifluoromethyl.
3-Trifluoromethylpyridin-2-onePyridineTrifluoromethyl substitution on a pyridine ring.
4-Trifluoromethylphenylazepan-2-oneAzepanCombines phenyl and azepane structures.
1-Aryl-3-trifluoromethylpyrazolePyrazoleIncorporates a pyrazole ring with trifluoromethyl.

The distinct combination of a seven-membered ring structure and trifluoromethyl group in this compound significantly influences its chemical reactivity and biological properties compared to other compounds listed above .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 5-(Trifluoromethyl)azepan-2-one, and how does the trifluoromethyl group affect reaction optimization?

  • Methodological Answer : Synthesis of trifluoromethyl-containing heterocycles often involves multi-step routes, such as nucleophilic substitution or coupling reactions. For example, similar compounds like 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are synthesized via bromination of pyridine derivatives under controlled conditions . The trifluoromethyl group may necessitate anhydrous reaction environments due to its electron-withdrawing nature, which can destabilize intermediates. Column chromatography (e.g., silica gel) is commonly used for purification, as seen in dispirophosphazene syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} and 1H^{1}\text{H} NMR, is critical for verifying the trifluoromethyl group’s presence and positional isomerism. Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretching in the azepanone ring, while mass spectrometry (MS) provides molecular weight validation. These techniques are standard for trifluoromethylated analogs, as demonstrated in studies on ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Contradictions may arise from differences in enantiomeric purity, solvent systems, or assay conditions. Comparative studies, such as those evaluating 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol and its hydroxyl-free analog, highlight how functional groups alter bioactivity . Researchers should employ chiral HPLC to isolate enantiomers and validate assays using standardized positive controls (e.g., receptor-specific inhibitors) .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound during nucleophilic substitutions?

  • Methodological Answer : The trifluoromethyl group stabilizes adjacent negative charges via inductive effects, enhancing electrophilicity at reactive sites. For instance, in 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, this group facilitates nucleophilic attacks on the piperidine ring . Computational studies (e.g., DFT calculations) can map electron density distributions to predict regioselectivity .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Structural modifications, such as introducing steric hindrance near the trifluoromethyl group or formulating prodrugs (e.g., ester derivatives), can reduce enzymatic degradation. Analogous approaches are used for methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate to enhance plasma half-life . Additionally, microsomal stability assays with liver microsomes are critical for identifying metabolic hotspots .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the potency of this compound in enzyme inhibition assays?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture IC50_{50} values accurately. Include controls for non-specific binding (e.g., DMSO vehicle) and validate enzyme activity with a reference inhibitor. For example, studies on 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde employ fluorescence polarization assays to quantify target engagement .

Q. What computational tools are recommended for predicting the binding mode of this compound to biological targets?

  • Methodological Answer : Molecular docking software (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with proteins. Studies on Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate use these tools to predict binding to nicotinic receptors, guided by X-ray crystallography data from similar ligands .

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